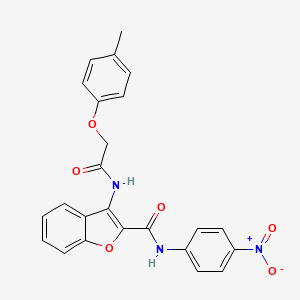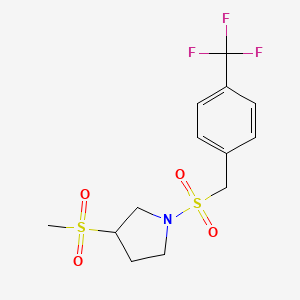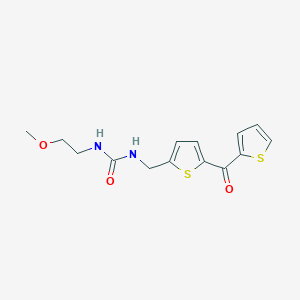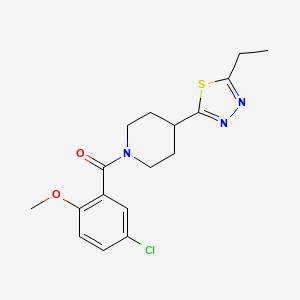![molecular formula C15H16BrNO2 B2716594 4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol CAS No. 1232777-35-3](/img/structure/B2716594.png)
4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16BrNO2 and a molecular weight of 322.2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” is defined by its molecular formula, C15H16BrNO2 . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformation is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” include a molecular weight of 322.2 and a molecular formula of C15H16BrNO2 . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
Spectroscopic Characterization and Molecular Interaction Analysis
A study by Demircioğlu et al. (2019) on a similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, focused on its synthesis, characterization through spectroscopic techniques, and molecular structure analysis using single crystal X-ray diffraction. The research explored the compound's molecular electrostatic potential, nonlinear optical properties, and interactions with DNA bases, offering insights into its chemical activity and potential applications in material science and molecular electronics Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019.
Molecular Structure and Spectroscopic Properties
Ajibade and Andrew (2021) reported on molecular structures of related compounds, highlighting their significance as starting materials for the synthesis of various chemical entities such as azo dyes and dithiocarbamates. This study underscores the importance of these compounds in synthetic chemistry, providing a basis for the development of novel materials with potential applications in dyes and electronic devices Ajibade & Andrew, 2021.
Phosphodiesterase Activity and Synthetic Applications
Ren et al. (2011) synthesized a novel asymmetric phenol-based ligand with significant implications for modeling the activity of phosphodiesterases, enzymes critical in various biological processes. This research not only contributes to our understanding of enzyme activity but also opens avenues for the development of therapeutic agents targeting specific phosphodiesterases Ren, Lu, Cai, Shi, Jiang, Chen, Zheng, & Liu, 2011.
Antioxidant Activity and Biological Interactions
Research on bromophenol derivatives from Rhodomela confervoides by Xu et al. (2003) showcased their antibacterial properties, highlighting the potential of these compounds in developing new antimicrobial agents. Such studies are crucial in the search for novel treatments against resistant bacterial strains Xu, Fan, Yan, Li, Niu, & Tseng, 2003.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the search results. As with all chemicals, it’s important to handle it with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
4-bromo-2-[(2-ethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-9,17-18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXIAZFYUXWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)

![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)


![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)


![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)